3-(4-Fluorophenoxy)benzyl Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(4-fluorophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFSTQUUDSBQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372078 | |
| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65295-58-1 | |
| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenoxy)benzyl Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Bedrock of Synthesis: Aryl Benzyl Bromides
Aryl benzyl (B1604629) bromides, a class of organic compounds to which 3-(4-Fluorophenoxy)benzyl Bromide belongs, are fundamental as synthetic intermediates. wikipedia.org Their utility stems from the presence of the benzyl bromide group, which consists of a benzene (B151609) ring attached to a bromomethyl group. wikipedia.org This functional group is highly reactive and readily participates in a variety of chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. acs.orgnih.gov
The bromine atom, being a good leaving group, facilitates the introduction of the benzyl moiety into a wide array of molecules. This process, known as benzylation, is a common strategy for creating more complex molecular architectures. wikipedia.org Aryl benzyl bromides are particularly valued in palladium-catalyzed cross-coupling reactions, where they can be coupled with various partners, including organozinc and organoaluminum reagents, to form new carbon-carbon bonds. acs.orgnih.gov This reactivity allows for the construction of diarylmethanes and other intricate frameworks that are often found in biologically active compounds. nih.gov
The Fluorine Advantage: a Strategic Moiety
The inclusion of a fluorinated phenoxy group in 3-(4-Fluorophenoxy)benzyl Bromide is a deliberate and strategic design choice. The presence of fluorine in organic molecules can dramatically influence their physical, chemical, and biological properties. tandfonline.comnumberanalytics.com In the realm of medicinal chemistry, the incorporation of fluorine is a well-established strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. tandfonline.commdpi.comresearchgate.net
The high electronegativity and small size of the fluorine atom can alter the electronic properties of the molecule, influence its conformation, and block sites of metabolic degradation. tandfonline.comu-tokyo.ac.jp Specifically, the 4-fluorophenoxy moiety in this compound can increase lipophilicity, which can improve its ability to cross cell membranes. mdpi.comchemimpex.com This strategic placement of fluorine underscores the sophisticated molecular design principles employed in modern synthetic chemistry to create molecules with tailored properties. beilstein-journals.orgbeilstein-journals.org
A Molecule of Its Time: Historical Context and Research Evolution
Direct Synthesis of this compound
The most straightforward approach to this compound involves the chemical modification of a precursor that already contains the 3-(4-fluorophenoxy)phenyl core structure.
Conversion from Corresponding Benzyl Alcohols via Halogenation
A common and direct method for the synthesis of benzyl bromides is the halogenation of the corresponding benzyl alcohol. In the case of this compound, its precursor, 3-(4-fluorophenoxy)benzyl alcohol, is converted to the target bromide. This transformation is typically achieved using a brominating agent that replaces the hydroxyl group with a bromine atom.
Phosphorus tribromide (PBr₃) is a widely used reagent for this conversion. The reaction generally proceeds via an Sₙ2 mechanism, involving the activation of the alcohol's hydroxyl group by phosphorus, turning it into a good leaving group. A subsequent backside attack by a bromide ion results in the formation of the benzyl bromide with an inversion of configuration if the benzylic carbon is a stereocenter. acs.orgumass.edu The reaction is typically carried out in an anhydrous solvent like toluene or dichloromethane (B109758) at controlled temperatures, often starting at 0°C and then allowing the mixture to stir at room temperature. organic-chemistry.org
A closely related synthesis is documented for 3-bromo-4-fluoro-benzyl bromide, where 3-bromo-4-fluoro-benzyl alcohol is treated with phosphorus tribromide in toluene. The reaction mixture is stirred for a couple of hours at room temperature, followed by an aqueous workup to isolate the product. organic-chemistry.org This procedure serves as a reliable template for the synthesis of this compound.
| Reagent | Substrate | Solvent | Conditions | Yield |
| PBr₃ | 3-bromo-4-fluoro-benzyl alcohol | Toluene | 0°C to Room Temp, 2h | 89.6% organic-chemistry.org |
| PBr₃ | General Benzyl Alcohols | Dichloromethane | 0°C, 1h | 50-60% (typical) researchgate.net |
Other halogenating agents such as thionyl bromide (SOBr₂) or combinations like triphenylphosphine (B44618) (PPh₃) with a bromine source (e.g., CBr₄ or NBS) can also be employed for this type of transformation. umass.eduresearchgate.net
Synthetic Approaches to Aryl Benzyl Ether Linkages Utilizing Related Precursors
Instead of starting with the complete ether structure, the 3-(4-fluorophenoxy)benzyl architecture can be assembled by forming the crucial aryl-oxygen-benzyl (Ar-O-CH₂-Ar') bond. This is often a more flexible approach, allowing for greater diversity in the accessible analogues.
Ullmann-Type Coupling Strategies
The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. wikipedia.orgorganic-chemistry.org This strategy is particularly useful for forming the C-O bond between the two aromatic rings of the 3-(4-fluorophenoxy) moiety.
To apply this to the synthesis of a precursor for this compound, one could couple 4-fluorophenol (B42351) with a 3-bromo- (B131339) or 3-iodobenzyl alcohol derivative. Traditional Ullmann conditions often require high temperatures (over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems often employ soluble copper(I) catalysts, such as bromo(triphenylphosphine)copper(I) [Cu(PPh₃)Br], and can be effective at temperatures around 70-120°C in polar solvents like N-Methyl-2-pyrrolidone (NMP). umass.eduresearchgate.net The use of ligands like N,N-dimethylglycine can also facilitate the coupling of aryl bromides at lower temperatures (e.g., 90°C). organic-chemistry.org
Hydroxylation of Arylmetal Precursors
This approach involves the synthesis of the phenolic precursor, specifically 3-hydroxybenzyl alcohol or a protected version thereof, which can then be used in etherification reactions like the Ullmann or Williamson synthesis. One method to introduce a hydroxyl group onto an aromatic ring is through the hydroxylation of an arylmetal intermediate.
Arylboronic acids, for instance, can be oxidized to phenols. This is often achieved using an oxidant like hydrogen peroxide (H₂O₂) under basic conditions. researchgate.net Therefore, 3-(benzyloxy)phenylboronic acid could be synthesized and subsequently hydroxylated to yield 3-benzyloxyphenol. Another route involves the use of aryl Grignard or organolithium reagents, which can react with an oxygen source.
Alternatively, phenols can be prepared from aryl halides through transition-metal-catalyzed hydroxylation reactions. Both palladium and copper-based catalysts have been developed for this purpose, reacting aryl halides with a hydroxide (B78521) source like NaOH or KOH. mdpi.comnih.gov Supported, ligand-free copper catalysts have shown promise in the hydroxylation of aryl iodides under relatively mild conditions (e.g., 110°C in a DMSO/water mixture). nih.gov
Palladium-Catalyzed Arylation Reactions
Modern cross-coupling chemistry offers powerful alternatives to the classical Ullmann reaction for C-O bond formation. The Buchwald-Hartwig amination has been successfully extended to the synthesis of diaryl ethers. organic-chemistry.org This palladium-catalyzed reaction couples aryl halides or triflates with alcohols or phenols.
To form the 3-(4-fluorophenoxy)benzyl ether backbone, one could couple 4-fluorophenol with a suitable 3-substituted aromatic partner, such as 3-bromobenzyl alcohol (with appropriate protection). The catalytic system typically consists of a palladium precursor [e.g., Pd(OAc)₂ or a Pd(0) source] and a specialized, bulky, electron-rich phosphine (B1218219) ligand. organic-chemistry.orgrsc.org These ligands are crucial for facilitating the key reductive elimination step that forms the C-O bond. The reactions are generally run in the presence of a base, such as sodium or potassium tert-butoxide, in an inert solvent like toluene or dioxane. rsc.org This methodology has broadened the scope of diaryl ether synthesis, often providing higher yields and tolerating a wider range of functional groups compared to traditional copper-catalyzed methods. organic-chemistry.org
This reaction represents a highly efficient and modular approach to the aryl benzyl ether core structure. rsc.org
Selective Functionalization and Derivatization
The chemical reactivity of this compound is primarily centered around the benzylic bromide, which is a versatile functional group for forming new carbon-heteroatom bonds. The following sections detail specific applications in O-benzylation reactions.
The selective protection of hydroxyl groups is a fundamental challenge in the synthesis of complex molecules containing multiple reactive sites, such as polyols and carbohydrates. Benzyl ethers are widely used as protecting groups due to their stability under various reaction conditions and their susceptibility to cleavage via hydrogenolysis. nih.gov While specific literature on the regioselective O-benzylation using this compound is not abundant, general methods for achieving regioselectivity with substituted benzyl bromides are well-established and applicable.
One common strategy for achieving regioselectivity involves the use of organotin reagents to form stannylene acetals, which then activate a specific hydroxyl group for subsequent alkylation. acs.orgacs.org This method has been particularly successful in carbohydrate chemistry. Another approach relies on the inherent differences in the reactivity of hydroxyl groups. For instance, primary hydroxyl groups are generally more sterically accessible and can be selectively benzylated in the presence of secondary or tertiary hydroxyls under carefully controlled conditions. researchgate.net
Chemoselective benzylation can also be achieved. For example, propargylic hydroxyl groups can be selectively benzylated in the presence of other hydroxyl groups using benzyl bromide and a base like sodium hydroxide in DMF at room temperature. researchgate.net This highlights the possibility of fine-tuning reaction conditions to favor the benzylation of one type of hydroxyl group over another.
Table 1: General Conditions for Regioselective O-Benzylation
| Method | Reagents | Substrate Scope | Key Feature |
| Stannylene Acetal | 1. Bu₂SnO 2. Benzyl Bromide, CsF | Diols, Polyols, Carbohydrates | Activation of a specific hydroxyl group |
| Direct Benzylation | Benzyl Bromide, NaH | Primary vs. Secondary Alcohols | Exploits steric hindrance |
| Propargylic Alcohol Benzylation | Benzyl Bromide, NaOH, DMF | Polyols with Propargylic Hydroxyls | High chemoselectivity for propargylic -OH |
Benzylation Reactions Mediated by Tertiary Amine Bases
The use of tertiary amine bases in benzylation reactions offers a milder alternative to strong bases like sodium hydride, which can be incompatible with sensitive functional groups. researchgate.net Tertiary amines, such as diisopropylethylamine (DIPEA), function as proton scavengers, neutralizing the hydrobromic acid generated during the Williamson ether synthesis. nih.govresearchgate.net This method is particularly useful for substrates that are base-sensitive.
The reaction typically involves heating a mixture of the alcohol, the benzyl bromide (such as this compound), and the tertiary amine, sometimes in the presence of a catalyst like sodium iodide to enhance the reaction rate. researchgate.net Solventless conditions have also been shown to be effective and can simplify purification. researchgate.net This approach has demonstrated high tolerance for various functional groups, making it a robust method for benzylation. researchgate.net
Table 2: Benzylation using Tertiary Amine Bases
| Base | Catalyst | Reaction Conditions | Advantages |
| Diisopropylethylamine (DIPEA) | Sodium Iodide (optional) | 90-150 °C, neat or in solvent | Mild, high functional group tolerance |
| Pyridine (B92270) | None | Room temperature to reflux | Acts as both base and solvent |
Radiosynthesis of Fluorinated Phenol Synthons as Precursors for Analogs
The development of radiolabeled compounds is crucial for applications in medical imaging, particularly Positron Emission Tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 110 min) into aromatic systems is a key step in the synthesis of many PET radiotracers. While direct radiosynthesis involving this compound is not commonly reported, methods for creating ¹⁸F-labeled fluorinated phenol synthons, which could serve as precursors to ¹⁸F-labeled analogs, are well-documented.
A prevalent method for aromatic radiofluorination is nucleophilic substitution (SₙAr) on an activated aromatic ring. nih.gov This typically involves reacting a precursor containing a good leaving group (e.g., nitro, trimethylammonium) with [¹⁸F]fluoride. nih.gov For electron-rich aromatic rings, such as those in many phenol derivatives, direct nucleophilic fluorination is challenging.
Alternative strategies include the use of diaryliodonium salts or organometallic precursors like arylstannanes or arylboronic esters, which can undergo radiofluorination under milder conditions. nih.gov For instance, copper-mediated radiofluorination of arylstannanes has been shown to be an effective method for producing ¹⁸F-labeled aromatic amino acids. nih.gov Another approach involves the synthesis of ¹⁸F-labeled building blocks, or synthons, which can then be incorporated into a larger molecule. An example is the synthesis of 4-[¹⁸F]fluorobenzylamine, a versatile synthon for preparing PET radiotracers. nih.gov
The radiosynthesis of ¹⁸F-labeled arenesulfonyl fluorides has also been explored as a potential route to ¹⁸F-labeled compounds. acs.org These methods provide pathways to generate fluorinated phenol precursors that could then be used to synthesize ¹⁸F-labeled analogs of this compound through multi-step synthetic sequences.
Table 3: Methods for Aromatic Radiofluorination
| Method | Precursor Type | Key Features |
| Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Ring (e.g., nitro-substituted) | Requires electron-withdrawing groups |
| Copper-Mediated Fluorination | Arylstannane | Milder conditions, suitable for various aromatic systems |
| Iodonium Salt Precursors | Diaryliodonium Salt | High reactivity towards [¹⁸F]fluoride |
| Sulfonyl Fluoride Synthesis | Arenesulfonyl Chloride | Alternative route to introduce ¹⁸F into an aromatic ring |
Fundamental Reactivity of the Benzyl Bromide Moiety
The benzyl bromide group in this compound is the primary site of its chemical reactivity. This functional group enables the molecule to engage in various synthetic transformations, making it a valuable building block for more complex structures.
Participation in Diverse Coupling Reactions
The presence of the benzyl bromide moiety allows this compound to participate in a variety of coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu reaction, can be employed to couple secondary benzylic bromides with aryl and alkenyl Grignard reagents. organic-chemistry.org The use of specific ligands like Xantphos can minimize side reactions, such as β-elimination, leading to good yields of the desired cross-coupling products. organic-chemistry.org
Another example is the nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl chlorides, which can provide enantioenriched products. organic-chemistry.org This method is advantageous as it proceeds under mild conditions and avoids the pregeneration of organometallic reagents. organic-chemistry.org Furthermore, metal-free coupling reactions between tosylhydrazones and boronic acids have been developed, which are highly general and tolerate a wide range of functional groups. organic-chemistry.org
Role in Nucleophilic Substitution Pathways
The benzyl bromide group is highly susceptible to nucleophilic substitution reactions. This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize the transition state and any potential carbocation intermediate through resonance. quora.comlibretexts.org Consequently, benzylic halides like this compound can react through both S(_N)1 and S(_N)2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. youtube.comkhanacademy.org
In an S(_N)1 pathway, the loss of the bromide ion generates a relatively stable benzylic carbocation, which is stabilized by the delocalization of the positive charge into the aromatic ring. quora.comstackexchange.com This carbocation is then attacked by a nucleophile. The rate of S(_N)1 reactions is proportional to the stability of the carbocation formed. doubtnut.com In an S(_N)2 pathway, a nucleophile directly attacks the electrophilic carbon atom, leading to a concerted displacement of the bromide ion. youtube.com The choice between these pathways is influenced by factors such as the solvent, the strength of the nucleophile, and steric hindrance around the reaction center. stackexchange.com For example, with a weak nucleophile like methanol, an S(_N)1 mechanism is more likely. stackexchange.com
Recent research has explored the nucleophilic fluorination of α-carbonyl benzyl bromides using reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et(_3)N·3HF), which can proceed through both S(_N)1 and S(_N)2 pathways. nii.ac.jpnih.gov The combination of AgF and Et(_3)N·3HF has been shown to enhance the reactivity for monofluorinated products. nii.ac.jpnih.gov
Exploration of Reaction Mechanisms in Related Systems
Understanding the reaction mechanisms of related benzylic systems provides valuable insight into the potential reactivity of this compound.
Radical Migration Reactions
Benzylic C-H bonds are weaker than typical sp hybridized C-H bonds due to the resonance stabilization of the resulting benzyl radical. libretexts.org This makes benzylic positions susceptible to radical halogenation. The reaction of an alkylbenzene with Br(_2) in the presence of heat or UV light proceeds via a radical chain mechanism. ucalgary.ca The initiation step involves the homolytic cleavage of the bromine-bromine bond to form bromine radicals. ucalgary.ca In the propagation steps, a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical and HBr. ucalgary.ca This benzyl radical then reacts with another molecule of Br(_2) to form the benzyl bromide and a new bromine radical, continuing the chain. ucalgary.ca N-Bromosuccinimide (NBS) is often used as a reagent to provide a low, steady concentration of bromine for these selective benzylic brominations. libretexts.orgucalgary.ca
The free radical character of a benzyl bromide can also influence its reactivity in nucleophilic substitution reactions, suggesting a charge-transfer, biradical-like transition state in some cases. rsc.org
Concerted Substitution Mechanisms in Aryl Transfer
Concerted mechanisms are also relevant in reactions involving benzylic systems. For example, in S(_N)2 reactions, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs, all in a single, concerted step. youtube.com
In a different context, a novel reaction between benzyl azides and aryl azides, catalyzed by a photoactivated diruthenium complex, has been described to proceed through a concerted pathway to synthesize aryl nitriles and anilines. rsc.org This reaction involves the initial formation of N-unsubstituted imines from benzyl azides, followed by a hydrogen transfer reaction. rsc.org While not a direct reaction of a benzyl bromide, it illustrates the diverse concerted mechanistic pathways available to benzyl-containing compounds.
Protective Group Chemistry Applications of Benzyl Moieties
Benzyl groups are frequently used as protecting groups for various functional groups in organic synthesis, particularly for alcohols and carboxylic acids. wikipedia.orglibretexts.org The benzyl group is typically introduced by treating an alcohol with a strong base and a benzyl halide, such as benzyl bromide. wikipedia.org
The stability of benzyl ethers under a wide range of acidic and basic conditions makes them robust protecting groups. youtube.comacs.org However, their removal often requires harsh conditions like catalytic hydrogenolysis or Birch reduction, which can limit their compatibility with other functional groups. acs.org
Recent advancements have focused on developing milder deprotection methods. For instance, visible-light-mediated oxidative debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) allows for the cleavage of benzyl ethers under less harsh conditions. acs.org This method has been shown to be compatible with functional groups like azides, alkenes, and alkynes. acs.org
The p-methoxybenzyl (PMB) group is another common benzyl-type protecting group for alcohols. wikipedia.orgwikipedia.org It can be removed under oxidative conditions, often with DDQ, in addition to acidic or hydrogenolytic methods. wikipedia.org
Applications of 3 4 Fluorophenoxy Benzyl Bromide in Advanced Research Disciplines
Contributions to Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 3-(4-fluorophenoxy)benzyl bromide and its derivatives are instrumental in the design and synthesis of new drug candidates. The presence of the fluorophenoxy group can enhance metabolic stability and binding affinity to biological targets, while the benzyl (B1604629) bromide moiety provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular libraries for biological screening.
The versatility of the this compound structure is evident in its application in synthesizing a broad spectrum of pharmaceutical agents targeting a variety of diseases.
The 3-(4-fluorophenoxy)benzyl moiety is a key structural component in the development of novel agents for the treatment of neurological disorders. This includes compounds designed to interact with crucial neurological targets such as monoamine oxidase (MAO) and various neurotransmitter receptors.
Research into new selective monoamine oxidase A (MAO-A) inhibitors has led to the synthesis of 3-benzyl-2-substituted quinoxalines. researchgate.net These compounds have shown potent and selective inhibitory activity towards MAO-A, an enzyme implicated in the pathophysiology of depression and anxiety disorders. researchgate.net Similarly, novel inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment, have been developed based on a ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide scaffold. In these, the strategic incorporation of a 2-(4-fluorophenyl)benzofuran (B3043006) moiety, which shares the fluorinated diaryl ether characteristic with this compound, was found to be crucial for improving pharmacokinetic properties. nih.gov Specifically, the compound (2S,4S)-4-fluoro-1-((2-(4-fluorophenyl) benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide demonstrated potent MAO-B inhibition and showed potential for treating Parkinson's disease in animal models. nih.gov
Furthermore, the benzyl ether and benzyloxy piperidine (B6355638) motifs, closely related to the structure of this compound, are integral to the design of antagonists for dopamine (B1211576) and serotonin (B10506) receptors. For instance, novel benzyloxy piperidine-based dopamine D4 receptor antagonists have been synthesized and characterized for their potential in managing L-DOPA induced dyskinesias in Parkinson's disease. nih.gov In the realm of serotonin receptors, new antagonists for the 5-HT4 receptor, which are of interest for treating certain gastrointestinal and cognitive disorders, have been developed from pyrrolothienopyrazine derivatives incorporating substituted benzyl groups. nih.gov
| Therapeutic Target | Compound Class | Potential Application |
| Monoamine Oxidase A (MAO-A) | 3-Benzyl-2-substituted quinoxalines | Depression, Anxiety Disorders |
| Monoamine Oxidase B (MAO-B) | ((Benzofuran-5-yl)methyl)pyrrolidine-2-carboxamides | Parkinson's Disease |
| Dopamine D4 Receptor | Benzyloxy piperidine derivatives | Parkinson's Disease (Dyskinesias) |
| Serotonin 5-HT4 Receptor | Pyrrolothienopyrazine derivatives | Gastrointestinal and Cognitive Disorders |
The structural framework of this compound is also relevant in the synthesis of antimicrobial agents. Substituted benzyl bromides are recognized as important intermediates in the creation of compounds with antibacterial and antifungal properties.
A notable example is the synthesis of the antifungal drug amorolfine. A key intermediate in its production is p-tert-amyl benzyl bromide, highlighting the utility of substituted benzyl bromides in generating complex antifungal molecules. google.com While not a direct application of this compound, this demonstrates the principle of using such reactive intermediates in antifungal drug synthesis.
The diaryl ether motif present in this compound is a significant feature in a number of antiviral compounds. Research has shown that diaryl ether and diarylpyrimidine analogues exhibit antiviral activity, including against human immunodeficiency virus (HIV). nih.gov
More specifically, in the context of coronaviruses, the synthesis of novel fused 1,2,3-triazole derivatives as potential anti-coronavirus agents has been explored. nih.gov In this research, the use of substituted benzyl bromides was a key step in the synthetic pathway. nih.gov Although this compound was not the exact reagent used, the study demonstrated that the introduction of a fluoro group on the benzyl bromide did not negatively impact the reaction outcome, indicating the feasibility of using such fluorinated analogues in the synthesis of potential coronavirus inhibitors. nih.gov These synthesized compounds were shown to have promising antiviral properties against human coronavirus 229E, with in silico studies suggesting that they may act by inhibiting the 3-chymotrypsin-like protease (3CLpro), an enzyme crucial for viral replication. nih.gov
| Virus Target | Compound Class | Key Synthetic Feature |
| Human Immunodeficiency Virus (HIV) | Diarylpyrimidine analogues | Diaryl ether scaffold |
| Human Coronavirus 229E | Fused 1,2,3-triazole derivatives | Use of substituted benzyl bromides |
The quest for new and effective treatments for malaria and tuberculosis has led to the exploration of a wide range of chemical scaffolds. While direct synthesis of antimalarial or antitubercular drugs using this compound is not prominently documented, the core structural elements are found in related research. For instance, the synthesis of 4-benzylsulfanyl and 4-benzylsulfonyl chalcones has been investigated for their potential as antimalarial agents.
In the field of oncology, the benzyl group is a recurring motif in the design of new anticancer agents. For example, new benzopyrone derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds, which include Schiff's bases and molecules substituted with oxadiazole or pyrazole (B372694) heterocycles, were derived from a parent acid hydrazide compound that incorporates a benzyl group. Several of these derivatives demonstrated significant growth inhibition against a variety of cancer cell lines, particularly those of leukemia, non-small cell lung cancer, CNS cancer, and breast cancer.
Synthesis of Pharmaceutical Agents
Modulators of Specific Biological Targets (e.g., TGR5 Agonists, Soluble Epoxide Hydrolase Inhibitors, PTPRD Phosphatase Inhibitors, CCR1 Inhibitors)
The compound serves as a crucial precursor in the synthesis of various modulators of biological targets, which are instrumental in pharmaceutical research.
TGR5 Agonists: Takeda G protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. nih.govrsc.org Research into novel TGR5 agonists has led to the design and synthesis of various chemical scaffolds. For instance, a series of 3-phenoxypyrazine-2-carboxamide derivatives were developed as potent TGR5 agonists. The synthesis of these molecules involved the reaction of a substituted phenol (B47542) with a halo-substituted precursor, such as methyl 3-chloropyrazine-2-carboxylate, via a nucleophilic aromatic substitution. nih.gov Similarly, the synthesis of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists has been reported. researchgate.net The structural motif of this compound makes it an ideal reagent for introducing the fluorophenoxy-benzyl group into potential TGR5 agonist candidates, a common strategy for optimizing ligand-receptor interactions. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibitors: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory and antihypertensive properties. nih.govmdpi.com Inhibition of sEH is a therapeutic strategy for treating hypertension and inflammation. nih.gov The development of sEH inhibitors often involves the synthesis of N,N'-disubstituted ureas. In one synthetic approach, a key alcohol intermediate was reacted with various substituted benzyl bromides to produce a library of potent sEH inhibitors. nih.gov This highlights the role of benzyl bromides, such as this compound, in creating the necessary chemical diversity to identify effective enzyme inhibitors. The introduction of a halogen atom, such as fluorine, into the structure of sEH inhibitors has been shown to enhance microsomal stability. csic.es
PTPRD Phosphatase Inhibitors: Protein Tyrosine Phosphatase Receptor Type D (PTPRD) is a target for developing therapeutics for conditions like addiction. nih.govnih.gov Structure-activity relationship studies on illudalic acid analogs have identified potent PTPRD inhibitors. The synthesis of these inhibitors often involves the formation of an ether linkage by reacting a hydroxyl group with a benzyl bromide derivative. nih.gov For example, a key step in creating these analogs is the Williamson ether synthesis, where an alcohol is treated with a benzyl bromide in the presence of a base. This methodology is directly applicable for incorporating the 3-(4-fluorophenoxy)benzyl moiety into new PTPRD inhibitor candidates.
CCR1 Inhibitors: While this compound is a versatile reagent for synthesizing various biologically active molecules, a specific application in the synthesis of C-C chemokine receptor type 1 (CCR1) inhibitors is not prominently documented in the reviewed scientific literature.
Facilitation of Bioconjugation Techniques
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or peptide. This technique is fundamental for creating antibody-drug conjugates (ADCs), probes, and other advanced biomedical tools. nih.gov Benzyl bromides, including this compound, serve as effective linkers in these processes. chemrxiv.org They can react with specific amino acid residues on a protein, such as the sulfur atom in selenomethionine, to form a stable covalent bond. chemrxiv.org This reaction, known as benzylation, allows for the site-selective modification of proteins, enabling the attachment of payloads or reporter molecules with high precision. chemrxiv.orgub.edu The resulting thioether or selenonium adducts are generally stable under physiological conditions, a critical requirement for in vivo applications. chemrxiv.orgub.edu
Development of Fluorescent Probes for Biological Imaging
Fluorescent probes are indispensable tools for visualizing and studying biological processes within living cells. youtube.com The design of these probes often involves combining a fluorophore (a molecule that emits light) with a reactive group that can target a specific analyte or cellular component. The development of probes for detecting species like carbon monoxide (CO) has utilized fluorescein (B123965) derivatives. nih.gov In one strategy, allyl fluorescein ethers were synthesized to act as CO probes. nih.gov The ether linkage is a common feature in such probes. The this compound scaffold can be used to synthesize fluorescent probes by attaching it to a fluorophore core. The fluorophenoxy group can modulate the probe's electronic properties and lipophilicity, potentially enhancing its cell permeability and targeting capabilities.
Role in Agrochemical Development
The compound is an important intermediate in the creation of modern agrochemicals, contributing to the efficacy and properties of the final products.
Formulation of Herbicides and Pesticides
This compound is a key building block for the synthesis of pyrethroid insecticides, a major class of pesticides known for their high efficacy and relatively low mammalian toxicity. nih.govwho.int Many potent pyrethroids are esters of chrysanthemic acid with an alcohol moiety containing a 3-phenoxybenzyl group. nih.govarkat-usa.org The synthesis of these insecticides, such as Permethrin and Cyphenothrin, involves the esterification of a suitable carboxylic acid with an alcohol like 3-phenoxybenzyl alcohol. nih.gov this compound can be readily converted to the corresponding alcohol, making it a direct precursor in the synthesis of fluorinated pyrethroid analogs, which can exhibit enhanced insecticidal activity. fspublishers.org
Utility in Advanced Materials Science
The incorporation of fluorine into polymers can dramatically alter their properties, and this compound serves as a source for such modifications.
Precursor for Functional Polymers and Materials
Fluorine-containing polymers are highly sought after for applications requiring chemical resistance, thermal stability, and specific surface properties like hydrophobicity. rsc.orgresearchgate.net The synthesis of these advanced materials often begins with the creation of specialized fluorinated monomers. clemson.edu Research has focused on developing novel routes to prepare fluorine-containing copolymers, for example, by incorporating monomers with long perfluoroalkyl side chains. rsc.orgnih.gov The this compound molecule can be used to synthesize such monomers. By incorporating this compound into polymer backbones or as side chains, material scientists can develop functional polymers with enhanced properties, such as low surface energy and improved durability, suitable for high-performance coatings and specialty films. capes.gov.br
Advanced Characterization and Computational Methodologies Applied to 3 4 Fluorophenoxy Benzyl Bromide and Its Analogs
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the elucidation of the molecular structure of 3-(4-Fluorophenoxy)benzyl Bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, benzyl (B1604629) bromide, shows characteristic signals for the methylene (B1212753) (-CH2-) protons and the aromatic protons. spectrabase.com For this compound, the spectrum would be more complex due to the substituted phenyl rings. Analogous compounds like 4-(Trifluoromethoxy)benzyl bromide and 3-(Trifluoromethyl)benzyl bromide also exhibit distinct patterns in their ¹H NMR spectra that are used for their identification. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For instance, in an analog, 3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile (B2594925), the carbon signals are assigned to the aromatic, carbonyl, and methoxy (B1213986) carbons. rsc.org
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly important for fluorinated compounds. In the case of 4-Fluorobenzyl alcohol, a related structure, the fluorine signal provides key data for its characterization. spectrabase.com
A summary of typical NMR data for related benzyl bromide derivatives is presented below:
| Compound | Nucleus | Solvent | Chemical Shift (ppm) |
| Benzyl bromide spectrabase.com | ¹H | CCl₄ | Not specified |
| 3-(Trifluoromethyl)benzyl bromide chemicalbook.com | ¹H | Not specified | Not specified |
| 4-(Trifluoromethoxy)benzyl bromide chemicalbook.com | ¹H | Not specified | Not specified |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
MS: The electron ionization mass spectrum of the related 4-(Trifluoromethoxy)benzyl bromide shows a specific fragmentation pattern that is used for its identification. nist.gov Similarly, the mass spectrum of benzyl bromide is well-documented. nist.gov
HRMS: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula. For example, the HRMS data for 3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile was used to confirm its composition. rsc.org Predicted collision cross-section values for adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, have been calculated. uni.lu
Below is a table summarizing the mass spectrometry data for this compound and a related compound.
| Compound | Ionization Method | [M+H]⁺ (m/z) | Monoisotopic Mass (Da) |
| This compound uni.lu | Predicted | 280.99718 | 279.9899 |
| 3-(3-bromo-4-methoxyphenyl)-3-oxopropanenitrile rsc.org | ESI | 251.9674 | 251.9665 (requires) |
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and its analogs, particularly in radiolabeled forms.
Radiochemical Purity Assessment (Radio-TLC, Radio-HPLC)
For radiolabeled analogs, radio-thin-layer chromatography (Radio-TLC) and radio-high-performance liquid chromatography (Radio-HPLC) are critical for determining radiochemical purity (RCP) and radiochemical yield (RCY). nih.govnih.gov
Radio-TLC: This technique is often used for its speed and simplicity in separating radiolabeled compounds from impurities. rsc.org However, it has limitations, as it may not detect certain degradation products like those formed by radiolysis. nih.gov The choice of the mobile phase is critical, as aqueous conditions can affect the migration of species on silica (B1680970) plates. rsc.org
Radio-HPLC: Radio-HPLC provides a more detailed and accurate assessment of radiochemical purity, allowing for the detection of radiolysis peaks that may not be visible with Radio-TLC. nih.govnih.gov It is a crucial tool for the quality control of radiopharmaceuticals. nih.gov The comparison between Radio-TLC and Radio-HPLC results is important for the validation of quality control methods. nih.gov For instance, in the quality control of [¹⁷⁷Lu]Lu-PSMA, HPLC analysis identified radiolysis products not detected by TLC. nih.gov
The following table highlights the differences in purity assessment between Radio-TLC and Radio-HPLC for a therapeutic radiopharmaceutical.
| Analytical Method | Parameter Measured | Advantage | Limitation |
| Radio-TLC nih.gov | Radiochemical Yield (RCY) | Fast and simple | May not detect radiolysis products |
| Radio-HPLC nih.govnih.gov | Radiochemical Purity (RCP) | High resolution, detects impurities | More complex and time-consuming |
Structural Elucidation via X-ray Co-crystal Structures
X-ray crystallography provides definitive three-dimensional structural information. While no specific X-ray crystal structure for this compound was found, the technique has been applied to analogs to understand their molecular geometry. The crystal structure of t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, for example, was determined to establish its molecular structure. researchgate.net This kind of analysis is invaluable for understanding structure-activity relationships.
Computational Chemistry and In Silico Studies
Computational methods are increasingly used to predict the properties and behavior of molecules like this compound and its analogs.
Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein. For instance, analogs of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine were docked into the tubulin–combretastatin A-4 binding site to predict their anticancer activity. mdpi.com
ADME and Toxicity Prediction: In silico tools like SwissADME and ProTox-II are used to predict the absorption, distribution, metabolism, excretion (ADME), and toxicity of compounds. mdpi.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules. Studies on benzyl bromide in an aqueous environment have investigated the state-dependent memory effects on its kinetics. arxiv.org Other in silico studies have focused on developing inhibitors for enzymes like M. tuberculosis Polyketide Synthase 13 using benzofuran-1,3,4-oxadiazoles. nih.gov These computational approaches help in understanding the structure-activity relationships of related compounds. nih.gov
Molecular Docking Simulations
Molecular docking is a powerful computational tool utilized to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This simulation technique is crucial in drug discovery for elucidating the binding mode of potential drug candidates within the active site of a biological target, which in turn helps in understanding the basis of their biological activity. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their binding affinity. nih.govnih.gov
Computer-aided molecular docking is a time and cost-effective method for screening large virtual databases of chemical compounds. nih.gov For instance, in studies of pyrazolopyrimidine analogs, docking simulations were performed using tools like AutoDock Vina within PyRx software to calculate the binding affinities between the ligands and their target proteins. nih.gov Such analyses are fundamental in the early stages of drug discovery to identify molecules with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties before they proceed to preclinical research phases. nih.govresearchgate.net
The insights gained from molecular docking can guide the structural modification of lead compounds to enhance their binding affinity and selectivity. For example, a docking study of a potent TRPV1 antagonist, compound 44S, within a homology model of the human TRPV1 receptor, revealed its specific binding mode, which differed from its pyridine (B92270) surrogate in the C-region, providing a structural basis for its high potency. nih.gov
Following initial docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complex over time. In the case of pyrazolopyrimidine analogs, an MD simulation showed the significant stability of the complex formed between a specific analog (compound 23) and its target receptor (7ESX), with a notable binding free energy. nih.govnih.gov
Table 1: Example of Molecular Docking Results for Pyrazolopyrimidine Analogs against Wolbachia Receptors nih.govnih.gov
| Ligand-Receptor Pair | Binding Affinity (kcal/mol) |
|---|---|
| 23_7ESX | -10.2 |
| 14_6EEZ | -9.0 |
| 29_3F4R | -8.0 |
| 26_6W9O | -7.7 |
This table illustrates the binding affinities of different pyrazolopyrimidine analogs and the reference drug doxycycline (B596269) against various Wolbachia protein targets, as determined by molecular docking simulations. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that investigates the relationship between the chemical structure of a molecule and its biological activity. mdpi.com By systematically modifying the chemical structure of a compound and observing the corresponding changes in its activity, researchers can identify key structural features, known as pharmacophores, that are essential for the desired biological effect. mdpi.com
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For example, in the development of anti-opportunistic infection agents based on a benzylthioquinolinium iodide scaffold, SAR analysis revealed critical insights. nih.gov It was observed that the presence of a phenyl ring (Ring A) was essential for activity. nih.gov Furthermore, the nature and position of substituents on this phenyl ring significantly influenced the antifungal potency. nih.gov
Detailed SAR findings for benzylthioquinolinium iodide analogs include:
Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring was found to be a more critical factor for activity than hydrophilicity. For instance, cyano analogs were significantly more potent against C. neoformans than their hydrophilic p-OH counterparts. nih.gov
Positional Isomerism: The position of substituents had a marked effect. For analogs with a trifluoromethyl (CF₃) group, the para-substituted compound (9l) showed the highest potency against C. neoformans, while the ortho- and meta-isomers were less active. A similar trend was observed for methyl and methoxy substituents, where the para-analog consistently demonstrated the highest potency. nih.gov
Steric hindrance: Bulky substituents, such as a tertiary butyl group at the para-position, had a detrimental effect on activity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are advanced computational techniques that provide a quantitative correlation between the 3D properties of molecules and their biological activities. mdpi.com These methods are widely used to identify structural features associated with biological activity and to develop robust predictive models. mdpi.com For instance, a CoMFA model was used to predict the antifungal activities of certain benzylthioquinolinium iodide analogs. nih.gov
Table 2: Summary of SAR Findings for Substituted Benzylthioquinolinium Iodide Analogs against C. neoformans nih.gov
| Substituent Group (at para-position) | Relative Potency | Key Observation |
|---|---|---|
| Unsubstituted (H) | High | Baseline activity is potent. |
| Trifluoromethyl (CF₃) | Very High | Electron-withdrawing group enhances potency significantly. |
| Methyl (CH₃) | High | Potency is comparable to CF₃ analogs. |
| Methoxy (OCH₃) | High | Equipotent to the unsubstituted analog. |
| Cyano (CN) | High | More potent than hydrophilic analogs like hydroxyl (OH). |
This table summarizes the general trends observed in the structure-activity relationship study of benzylthioquinolinium iodide analogs, highlighting the impact of different para-substituents on their antifungal activity. nih.gov
Future Research Directions and Emerging Opportunities for 3 4 Fluorophenoxy Benzyl Bromide
Exploration of Novel Catalytic Systems for Efficient Synthesis
While established methods for the synthesis of diaryl ethers and benzyl (B1604629) bromides exist, future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems for the preparation of 3-(4-fluorophenoxy)benzyl bromide and its derivatives.
One promising area is the advancement of photoredox catalysis . The combination of photoredox and nickel catalysis has already shown success in the cross-coupling of a wide range of aryl halides and phenol (B47542) derivatives to form diaryl ethers under mild conditions researchgate.net. Further investigation into tailoring these catalytic systems for substrates like those involved in the synthesis of this compound could lead to higher yields and improved functional group tolerance.
Another avenue for exploration is the use of metal-free catalytic systems . A metal-free C(sp3)-H bromination methodology has been developed for some substituted toluenes using iodobenzene diacetate in the presence of KBr under ambient conditions ias.ac.in. Adapting such metal-free approaches for the benzylic bromination step in the synthesis of this compound would be a significant step towards a more environmentally friendly process.
| Catalytic System | Potential Advantages | Relevant Research Area |
| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, broad substrate scope | Diaryl ether synthesis |
| Metal-Free C-H Bromination | Avoids heavy metal contamination | Benzylic bromination |
| Heterogeneous Catalysis | Ease of separation, catalyst recyclability | Both synthesis steps |
Identification of New Biological Targets and Therapeutic Avenues
The diaryl ether motif is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, anti-inflammatory, and antibacterial activities nih.govjsynthchem.com. This provides a strong foundation for exploring the therapeutic potential of derivatives of this compound.
Future research should focus on the design and synthesis of novel derivatives to probe their interactions with various biological targets. One area of significant interest is the development of enzyme inhibitors . Diaryl ether-based compounds have been identified as potent inhibitors of enzymes like FabV, an enoyl acyl carrier protein reductase in Gram-negative bacteria, and InhA, a key enzyme in Mycobacterium tuberculosis chemrxiv.orgnih.gov. By modifying the structure of this compound, new inhibitors targeting these or other enzymes could be discovered.
Another promising direction is the exploration of these derivatives as antitubulin agents for cancer therapy. The diaryl ether scaffold is a structural element in some potent antitubulin compounds nih.gov. The synthesis and biological evaluation of novel compounds derived from this compound could lead to the discovery of new anticancer agents with improved efficacy and selectivity.
Furthermore, the development of multi-target directed ligands (MTDLs) is an emerging strategy for treating multifactorial diseases like Alzheimer's and depression mdpi.com. The structural flexibility of the diaryl ether core makes it an attractive scaffold for designing MTDLs that can interact with multiple biological targets simultaneously.
| Therapeutic Area | Potential Biological Target | Rationale |
| Antibacterial | FabV, InhA | Diaryl ethers are known inhibitors of these bacterial enzymes chemrxiv.orgnih.gov. |
| Anticancer | Tubulin | The diaryl ether scaffold is present in known antitubulin agents nih.gov. |
| Neurodegenerative Diseases | Multiple targets (e.g., MAO, ChE) | The diaryl ether scaffold is suitable for designing multi-target ligands mdpi.com. |
Expansion into Advanced Functional Materials Synthesis
The inherent properties of the diaryl ether and benzyl bromide components of this compound make it a candidate for the synthesis of advanced functional materials wiley.comresearchgate.net. Benzyl bromides are recognized as important building blocks for the materials industry, and the diaryl ether linkage is known for its chemical stability and is used in the production of high-performance polymers jsynthchem.comrsc.org.
A key area for future research is the incorporation of this molecule into high-performance polymers . The diaryl ether unit can impart thermal stability and chemical resistance, while the reactive benzyl bromide handle allows for polymerization or grafting onto other polymer backbones. This could lead to the development of novel polyethers with tailored properties for applications in electronics, aerospace, and coatings.
Another emerging opportunity lies in the synthesis of functional organic molecules for electronics . The diaryl ether core can be a component of molecules designed for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorinated phenyl ring can influence the electronic properties of the resulting materials, and the benzyl bromide group provides a site for further functionalization to fine-tune these properties.
| Material Class | Potential Application | Key Structural Feature |
| High-Performance Polymers | Electronics, Aerospace | Thermally stable diaryl ether backbone |
| Functional Organic Molecules | OLEDs, OFETs, OPVs | Tunable electronic properties of the diaryl ether core |
Integration within Sustainable and Green Chemistry Paradigms
Future research on this compound will increasingly be guided by the principles of green and sustainable chemistry wjpmr.comjddhs.comresearchgate.net. This involves developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
One of the most promising approaches is the adoption of continuous flow processing . Continuous photochemical benzylic bromination has been shown to be a highly efficient method, offering uniform irradiation, short reaction times, and improved safety and scalability compared to batch processes rsc.org. Applying this technology to the synthesis of this compound could significantly reduce its environmental footprint.
The use of greener solvents and reaction conditions is another critical area of focus. Research into replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as acetonitrile or even solvent-free conditions is essential organic-chemistry.org. Microwave-assisted synthesis, which can accelerate reaction rates and reduce energy consumption, has been successfully applied to the preparation of benzylic bromides under solvent-free conditions tandfonline.com.
Furthermore, a holistic assessment of the entire synthetic process using metrics like Process Mass Intensity (PMI) will be crucial for quantifying and improving the sustainability of the synthesis. The intensification of a photochemical bromination process, for example, led to a significant reduction in PMI from 13.25 to 4.33 rsc.org.
| Green Chemistry Approach | Benefit | Application in Synthesis |
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency | Photochemical benzylic bromination rsc.org. |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption | Solvent-free preparation of benzyl bromides tandfonline.com. |
| Green Solvents | Reduced environmental impact and toxicity | Use of acetonitrile instead of chlorinated solvents organic-chemistry.org. |
| Process Mass Intensity (PMI) Reduction | Minimization of waste | Optimization of reaction conditions and solvent use rsc.org. |
Q & A
Basic: What are the standard synthetic routes for 3-(4-Fluorophenoxy)benzyl Bromide?
Answer:
A common method involves bromination of 3-(4-fluorophenoxy)benzyl alcohol using reagents like N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media. This approach leverages the reactivity of the benzylic hydroxyl group, which is replaced by bromine via nucleophilic substitution. Alternative routes may employ phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Key parameters include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize side products .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
By-product formation (e.g., di-substituted derivatives or oxidation products) can be mitigated by:
- Temperature Control : Lower temperatures (0–5°C) reduce unwanted side reactions.
- Solvent Selection : Use aprotic solvents like dichloromethane or tetrahydrofuran (THF) to stabilize intermediates.
- Stoichiometry : A 1.2:1 molar ratio of brominating agent to alcohol ensures complete conversion without excess reagent.
- Catalysis : Adding catalytic Lewis acids (e.g., ZnBr₂) enhances regioselectivity.
Reaction monitoring via TLC or in situ NMR is critical to track progress and terminate the reaction at optimal yield .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.6–5.0 ppm (benzylic CH₂Br), δ 6.8–7.4 ppm (aromatic protons).
- ¹³C NMR : Signals near 30–35 ppm (CH₂Br), 115–160 ppm (aromatic carbons).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 293 (C₁₃H₁₀BrF₂O⁺) and fragment ions at m/z 173 (loss of Br).
- IR Spectroscopy : Stretches at 550–650 cm⁻¹ (C-Br), 1250 cm⁻¹ (C-O-C ether).
- XLogP3 : Predicted value of ~3.7 indicates moderate lipophilicity .
Advanced: How to resolve structural ambiguities in derivatives using crystallography or computational methods?
Answer:
- X-ray Crystallography : Determines absolute configuration and confirms substitution patterns. For example, crystallizing derivatives with heavy atoms (e.g., bromine) enhances diffraction quality.
- DFT Calculations : Compare computed vs. experimental NMR/IR spectra to validate structures. Software like Gaussian or ORCA can model electronic environments and predict spectral data.
- Dynamic NMR : Resolves conformational flexibility in solution, such as rotameric equilibria of the benzyl group .
Basic: What are the primary storage and handling precautions?
Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with steel, alcohols, or amines, which may trigger decomposition.
- Decomposition Products : Hydrogen bromide (HBr) and carbon oxides may form; ensure proper ventilation .
Advanced: What strategies mitigate hazards in large-scale reactions?
Answer:
- Inert Atmosphere : Conduct reactions under N₂ to exclude moisture and O₂.
- Controlled Addition : Use dropping funnels to add brominating agents slowly, preventing exothermic runaway.
- Quenching Protocols : Neutralize residual HBr with aqueous NaHCO₃ or NaOH.
- Waste Management : Trap HBr gas using Ca(OH)₂ scrubbers. Documented safety protocols from benzyl bromide analogs (e.g., Sigma-Aldrich MSDS) provide scalable guidelines .
Basic: What are common nucleophilic substitution reactions facilitated by this compound?
Answer:
It acts as an alkylating agent in:
- SN2 Reactions : Formation of ethers (with alkoxides) or amines (with primary/secondary amines).
- Grignard Reagent Synthesis : Reaction with Mg in THF generates benzylmagnesium bromide intermediates.
- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to attach aryl groups .
Advanced: How to design a multi-step synthesis using this bromide for bioactive molecules?
Answer:
Example Pathway for Flocoumafen Analog Synthesis :
Alkylation : React with 4-hydroxycoumarin to form the benzyl ether.
Functionalization : Introduce trifluoromethyl groups via Ullmann coupling.
Purification : Use column chromatography (SiO₂, hexane/EtOAc) to isolate intermediates.
Characterization : Validate each step via HPLC and HRMS.
Key considerations include steric hindrance at the benzylic position and compatibility of protecting groups .
Basic: How to assess purity and quantify this compound using chromatographic methods?
Answer:
- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm. Retention time ~8.2 min.
- GC-MS : DB-5 column, splitless injection. Compare with certified reference standards (e.g., Sigma-Aldrich).
- Purity Criteria : ≥98% by area normalization, with no detectable peaks for 4-fluorophenol or dibenzyl ether .
Advanced: How to address discrepancies in reported yields from different synthetic protocols?
Answer:
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature).
- Reaction Monitoring : In situ IR or Raman spectroscopy identifies intermediate bottlenecks.
- Replication : Reproduce literature conditions precisely, noting deviations (e.g., humidity, reagent lot variability).
For example, yields varying from 60–85% may stem from trace moisture levels or incomplete bromine activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
